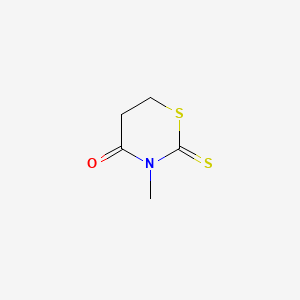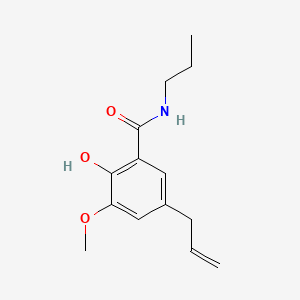
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group, a hydroxy group, a methoxy group, and a propyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and propylamine.
Condensation Reaction: The aldehyde group of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde reacts with propylamine in the presence of a suitable catalyst to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Shares the same core structure but lacks the propyl group.
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a propyl group.
Eugenol: Contains the allyl, hydroxy, and methoxy groups but lacks the benzamide structure.
Uniqueness
5-Allyl-2-hydroxy-3-methoxy-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
26750-92-5 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
2-hydroxy-3-methoxy-5-prop-2-enyl-N-propylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-4-6-10-8-11(14(17)15-7-5-2)13(16)12(9-10)18-3/h4,8-9,16H,1,5-7H2,2-3H3,(H,15,17) |
Clave InChI |
GPJGOSIBSZEPAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=C(C(=CC(=C1)CC=C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



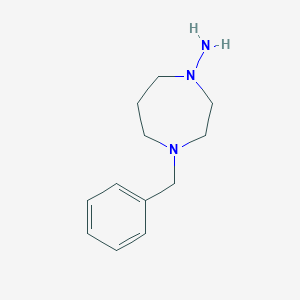
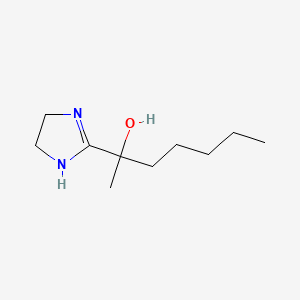

![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
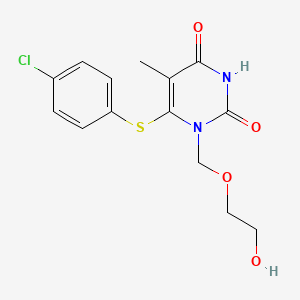
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
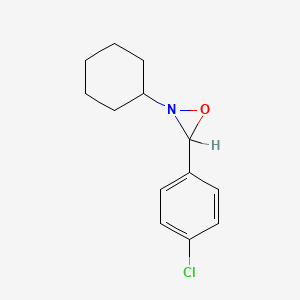

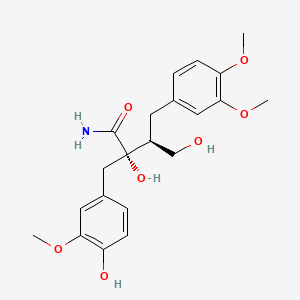
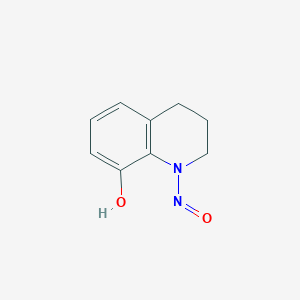
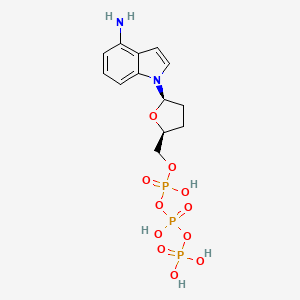
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
